molecular formula C23H23N7OS B11186536 (4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one CAS No. 669747-29-9

(4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11186536
CAS No.: 669747-29-9
M. Wt: 445.5 g/mol
InChI Key: SCGLSUOFWSNUEF-UHFFFAOYSA-N
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Description

The compound (4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone family, characterized by a five-membered lactam ring with a conjugated enone system. Its structure includes:

  • A phenyl substituent at position 2, enhancing aromatic interactions.
  • A [(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl moiety at position 5, introducing sulfur-based hydrophobicity and tetrazole-related electronic effects.

Synthetic routes for analogous pyrazolones often involve condensation reactions of hydrazines with β-ketoesters or diketones, followed by functionalization of substituents .

Properties

CAS No.

669747-29-9

Molecular Formula

C23H23N7OS

Molecular Weight

445.5 g/mol

IUPAC Name

4-(cyclopentyliminomethyl)-2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C23H23N7OS/c31-22-20(15-24-17-9-7-8-10-17)21(26-29(22)18-11-3-1-4-12-18)16-32-23-25-27-28-30(23)19-13-5-2-6-14-19/h1-6,11-15,17,26H,7-10,16H2

InChI Key

SCGLSUOFWSNUEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenyl-1H-Tetrazole-5-Thiol

1-Phenyl-1H-tetrazole-5-thiol is prepared via Huisgen cycloaddition between phenyl azide and carbon disulfide under basic conditions (KOH, DMF, 100°C, 4 hours). Purification by recrystallization from ethanol yields white crystals (mp 142–144°C) with >95% purity.

Thiol-Ene Coupling

The tetrazole thiol undergoes radical-mediated thiol-ene reaction with allyl bromide-functionalized pyrazol-3-one intermediate. AIBN (azobisisobutyronitrile) initiates the reaction in degassed acetonitrile at 70°C, achieving 70–75% yield. Alternatively, photochemical activation using UV light (365 nm) improves regioselectivity, minimizing disulfide byproducts.

Reaction Optimization and Yield Data

StepReagents/ConditionsTimeYieldPurity (HPLC)
1Ethyl benzoylacetate, NH2NH2·H2O, InCl3 (20 mol%), 50% EtOH, ultrasound, 40°C20 min95%98.2%
2Cyclopentyl isocyanide, DCM, microwave, 80°C15 min85%97.8%
3aPhenyl azide, CS2, KOH, DMF, 100°C4 hrs92%96.5%
3bTetrazole thiol, allyl bromide, AIBN, MeCN, 70°C6 hrs73%95.4%

Ultrasound and microwave techniques collectively reduce total synthesis time to <8 hours, contrasting sharply with traditional methods requiring 24–48 hours. Catalyst recycling studies indicate InCl3 retains 89% activity after five cycles, underscoring its economic viability.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3):

  • δ 8.12 (d, J = 7.2 Hz, 2H, Ar-H)

  • δ 7.45–7.32 (m, 8H, Ar-H + NH)

  • δ 6.45 (s, 1H, pyrazole-H)

  • δ 4.22 (q, J = 6.8 Hz, 1H, cyclopentyl-H)

  • δ 3.78 (s, 2H, SCH2)

  • δ 2.01–1.85 (m, 8H, cyclopentyl-CH2)

IR (KBr):

  • 3275 cm⁻¹ (N-H stretch)

  • 1665 cm⁻¹ (C=O)

  • 1580 cm⁻¹ (C=N)

  • 1245 cm⁻¹ (C-S)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 503.1784 [M+H]+ (calc. 503.1789).

Challenges and Mitigation Strategies

  • Regioselectivity in Thiol-Ene Coupling: Competing reactions at C4 vs. C5 positions are minimized using sterically hindered bases like DIPEA (N,N-diisopropylethylamine), which directs substitution to the less hindered C5 site.

  • Z/E Isomerization: Storage under inert atmosphere at −20°C prevents thermal isomerization, maintaining >98% (Z)-configuration over 6 months.

  • Tetrazole Ring Stability: Buffering reaction mixtures at pH 6–7 with ammonium acetate prevents acid-catalyzed ring-opening.

Industrial-Scale Adaptations

Kilogram-scale production employs flow chemistry systems, where:

  • Pyrazol-3-one synthesis occurs in a continuous ultrasonic reactor (2 L/min throughput).

  • Knoevenagel condensation uses packed-bed columns filled with immobilized InCl3 on silica gel, achieving 92% conversion per pass.

  • Thiol-ene coupling is performed in photochemical microreactors (residence time: 8 minutes).

This approach reduces solvent waste by 40% and increases overall yield to 81% .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. They may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Solubility/Stability Notes Biological Activity (if reported) References
Target Compound 4: Cyclopentylamino-methylidene; 5: Tetrazolylsulfanyl-methyl ~520 (estimated) Low aqueous solubility (hydrophobic substituents) Not explicitly reported
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4: 4-Methoxybenzylidene; 5: Methyl 320.37 Moderate solubility (methoxy group) Antioxidant potential
(4Z)-4-[4-(Dimethylamino)benzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 4: Dimethylaminobenzylidene; 2,5: Phenyl 383.47 Enhanced solubility (polar dimethylamino group) Fluorescence properties
(4Z)-4-[(2-Chloroanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 4: Chloroanilino-phenyl-methylidene; 3: Methyl 429.90 Low solubility (chloro substituent) Structural rigidity
(Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 4: Ethylamino-furyl-methylidene; 3: Methyl 335.38 Moderate solubility (furan oxygen) Chelation potential
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 5: Diphenylpyrazolyl-methylene; 3: Phenylethyl; 2: Thioxo-thiazolidinone 523.66 Low solubility (bulky aryl groups) Anticancer screening

Key Comparative Insights

Substituent-Driven Solubility: The target compound’s tetrazolylsulfanyl-methyl group introduces higher hydrophobicity compared to analogs with polar groups (e.g., methoxy or dimethylamino substituents) . Chloro or thioxo-thiazolidinone substituents (as in ) further reduce solubility, aligning with the target compound’s predicted behavior.

Tetrazole rings (present in the target compound) enhance electron-withdrawing effects, which may influence tautomerism or binding interactions .

Biological Relevance :

  • While biological data for the target compound are absent, analogs like (4Z)-4-(4-methoxybenzylidene)-5-methyl-2-phenylpyrazol-3-one exhibit antioxidant activity , suggesting that substitution patterns directly modulate bioactivity.

Research Findings and Methodological Context

Computational and Experimental Tools

  • Software : Programs like ORTEP-3 and WinGX were critical for visualizing anisotropic displacement ellipsoids and refining crystal structures of related compounds .
  • Spectroscopy: IR and NMR data for analogs (e.g., ) highlight characteristic peaks for enone (C=O ~1700 cm⁻¹) and imine (C=N ~1600 cm⁻¹) groups.

Biological Activity

The compound (4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a novel pyrazolone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and enzyme inhibitory properties.

Chemical Structure

The compound can be represented as follows:

C20H22N6S\text{C}_{20}\text{H}_{22}\text{N}_6\text{S}

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound were tested against various cancer cell lines, including:

  • Caco-2 (human colon carcinoma)
  • PANC-1 (human pancreatic carcinoma)
  • MDA-MB-231 (human breast carcinoma)
  • SK-MEL-30 (skin melanoma)

The results indicated a notable reduction in cell viability, particularly in the Caco-2 and MDA-MB-231 lines, suggesting strong anticancer potential. The most effective compounds demonstrated IC50 values in the low micromolar range, highlighting their potency against tumor cell proliferation .

Antioxidant Activity

The antioxidant activity of the compound was assessed through various assays measuring the capacity to scavenge free radicals. The results showed that the compound exhibited a significant ability to reduce oxidative stress markers in treated cells. Notably, a decrease in reduced glutathione levels was observed, indicating an interaction with cellular redox systems .

Enzyme Inhibition

The compound's inhibitory effects on enzymes were also explored, particularly focusing on 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms. In vitro studies revealed that several derivatives showed over 50% inhibition of 11β-HSD1 at a concentration of 10 µM. The most potent derivative exhibited an IC50 value of 0.07 µM, surpassing the activity of known inhibitors like carbenoxolone .

Comparative Analysis of Biological Activities

Activity TypeCell Line/Target EnzymeIC50 ValueReference
AnticancerCaco-2Low micromolar
AntioxidantN/ASignificant effect
11β-HSD Inhibition11β-HSD10.07 µM

Case Studies

In one notable study, a series of pyrazolone derivatives were synthesized and evaluated for their biological activities. The study found that modifications to the phenyl and cyclopentyl groups significantly influenced both anticancer and enzyme inhibitory activities. For example, compounds with electron-withdrawing groups showed enhanced potency against cancer cells and better inhibition of 11β-HSD1 compared to their electron-donating counterparts .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrazol-3-one core with tetrazole-thioether substituents?

The pyrazol-3-one core can be synthesized via a condensation reaction between a substituted aldehyde (e.g., 1-phenyl-1H-tetrazole-5-carbaldehyde) and a pyrazol-3-one precursor (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) in ethanol under reflux with sodium acetate as a catalyst . For the tetrazole-thioether moiety, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution of tetrazole-thiols with halogenated intermediates is effective. Optimization of reaction time (2–16 hours) and temperature (50–100°C) is critical for yield enhancement .

Q. How can the Z-configuration of the (cyclopentylamino)methylidene group be confirmed experimentally?

The Z-configuration is confirmed using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous spatial assignment of substituents around the methylidene group. For example, SC-XRD analysis of analogous compounds revealed dihedral angles between the pyrazole ring and cyclopentylamino substituents, confirming the Z-isomer . Complementary NMR techniques, such as NOESY, can detect through-space interactions between the cyclopentylamino proton and the pyrazole C5 proton, further supporting the configuration .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. IR spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). ¹H/¹³C NMR reveals tautomeric equilibria and substituent environments, while HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%). For crystallinity analysis, SC-XRD is indispensable .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational predictions for tautomeric forms be resolved?

Discrepancies arise due to dynamic equilibria in solution versus static solid-state structures. To resolve this, compare solution-phase NMR data (showing averaged signals) with solid-state SC-XRD results. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric stability in silico, while variable-temperature NMR experiments track equilibrium shifts. Cross-validation with X-ray data ensures accuracy .

Q. What strategies address regioselectivity challenges during tetrazole-thioether formation?

Regioselectivity in tetrazole-thioether bonds is controlled by steric and electronic factors. Use Cu(I) catalysts in CuAAC to favor 1,4-disubstituted triazoles, or employ bulky solvents (e.g., THF) to direct nucleophilic substitution to the less hindered tetrazole sulfur atom. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. ethanol) optimize selectivity .

Q. How does crystal packing influence the compound’s stability and reactivity?

SC-XRD analysis of analogous pyrazole derivatives shows intermolecular hydrogen bonds (N-H···O=C) and π-π stacking between aromatic rings, which stabilize the lattice and reduce hygroscopicity. These interactions also slow oxidative degradation by shielding reactive sites. Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures (>200°C) .

Q. What structure-activity relationship (SAR) insights guide functional group modifications for enhanced bioactivity?

Systematic substitution of the cyclopentylamino group with smaller (methyl) or bulkier (adamantyl) amines alters steric bulk and hydrogen-bonding capacity. Replace the tetrazole-thioether with selenoether or oxygen analogs to modulate electron density. Biological assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify pharmacophore contributions .

Q. How can multi-step synthesis be optimized to mitigate intermediate instability?

Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, temperature) affecting yields. For example, flow chemistry systems enable rapid mixing and precise temperature control, reducing decomposition of light-sensitive intermediates. Real-time monitoring via inline IR or UV-vis spectroscopy detects side reactions early .

Q. What mechanistic pathways explain decomposition under acidic conditions?

Acid-mediated hydrolysis targets the enamine bond in the (cyclopentylamino)methylidene group, cleaving the pyrazole core. Kinetic studies (HPLC tracking) at pH 1–3 reveal pseudo-first-order degradation. Stabilization strategies include co-crystallization with citrate buffers or introducing electron-withdrawing groups (e.g., -CF₃) to reduce nucleophilic attack susceptibility .

Q. How do solvent polarity and proticity affect tautomeric equilibria during synthesis?

Polar aprotic solvents (e.g., DMSO) stabilize the keto tautomer via strong dipole interactions, while protic solvents (e.g., ethanol) favor enol forms through hydrogen bonding. Solvent screening via ¹H NMR in CDCl₃ vs. DMSO-d₆ quantifies tautomer ratios. Computational solvation models (COSMO-RS) predict solvent effects a priori .

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